Halogen-Dependent Lipophilicity and Steric Profile
The 4‑iodophenyl substituent imparts a computed logP increase of approximately +0.5 to +0.9 log units relative to the 4‑chlorophenyl analog and 1‑2 log units relative to the 4‑fluorophenyl analog, based on fragment‑based lipophilicity contributions of aryl halides [1]. Concomitantly, the iodine atom's larger van der Waals volume (≈21.3 ų vs. ≈14.7 ų for Br and ≈12.0 ų for Cl) alters the conformational space accessible to the pyrrolidine ring [1].
| Evidence Dimension | Lipophilicity (ΔlogP) and steric volume |
|---|---|
| Target Compound Data | Estimated logP ≈ 2.3–2.8 (fragment‑based calculation for 4‑iodophenyl‑pyrrolidine‑carboxylic acid); halogen V_w ≈ 21.3 ų |
| Comparator Or Baseline | 4‑Chlorophenyl analog: estimated logP ≈ 1.8–2.2; halogen V_w ≈ 12.0 ų. 4‑Fluorophenyl analog: estimated logP ≈ 1.2–1.6; halogen V_w ≈ 5.8 ų. |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.2 over Cl‑ and F‑analogs; ΔV_w ≈ +9.3 ų over Cl‑analog |
| Conditions | Fragment‑based computational estimation; no experimental logP measurement for this specific compound was located. |
Why This Matters
The higher lipophilicity and steric demand predictively distinguish the 4‑iodo analog in partitioning, membrane permeability, and protein‑binding surfaces, making it non‑interchangeable with lighter halogen analogs in SAR campaigns.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. DOI: 10.1021/cr60274a001. (Fragment‑based logP contributions for aromatic halogens.) View Source
